molecular formula C11H8F6O B13652248 1,1,1,3,3,3-Hexafluoro-2-(2-vinylphenyl)propan-2-ol

1,1,1,3,3,3-Hexafluoro-2-(2-vinylphenyl)propan-2-ol

Cat. No.: B13652248
M. Wt: 270.17 g/mol
InChI Key: UROVEBJOEOKGHJ-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-(2-vinylphenyl)propan-2-ol is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of six fluorine atoms and a vinylphenyl group attached to a propan-2-ol backbone. Its high fluorine content imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(2-vinylphenyl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as hexafluoroacetone and 2-vinylphenol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base like sodium hydride to deprotonate the 2-vinylphenol, followed by the addition of hexafluoroacetone.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction is typically conducted at low temperatures to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

1,1,1,3,3,3-Hexafluoro-2-(2-vinylphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The vinyl group allows for substitution reactions, such as halogenation or nitration, under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and halogenating agents. Reactions are often conducted under an inert atmosphere to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions include fluorinated alcohols, ketones, and substituted aromatic compounds.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-(2-vinylphenyl)propan-2-ol finds applications in various fields:

    Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring high stability and reactivity.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in drug delivery systems.

    Industry: It is utilized in the production of specialty polymers and coatings, where its fluorinated nature imparts desirable properties such as chemical resistance and low surface energy.

Mechanism of Action

The mechanism by which 1,1,1,3,3,3-Hexafluoro-2-(2-vinylphenyl)propan-2-ol exerts its effects involves:

    Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.

    Pathways Involved: It can modulate biochemical pathways by altering the conformation and activity of target proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

1,1,1,3,3,3-Hexafluoro-2-(2-vinylphenyl)propan-2-ol can be compared with other fluorinated compounds such as:

    1,1,1,3,3,3-Hexafluoro-2-propanol: While both compounds contain six fluorine atoms, this compound has an additional vinylphenyl group, enhancing its reactivity and applications.

    Hexafluoroisopropanol: Similar in structure but lacks the vinylphenyl group, making it less versatile in certain chemical reactions.

    Trifluoroethanol: Contains fewer fluorine atoms and lacks the vinylphenyl group, resulting in different chemical properties and applications.

Properties

Molecular Formula

C11H8F6O

Molecular Weight

270.17 g/mol

IUPAC Name

2-(2-ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C11H8F6O/c1-2-7-5-3-4-6-8(7)9(18,10(12,13)14)11(15,16)17/h2-6,18H,1H2

InChI Key

UROVEBJOEOKGHJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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